molecular formula C10H9NO B13706148 O-(1-Naphthyl)hydroxylamine

O-(1-Naphthyl)hydroxylamine

Katalognummer: B13706148
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: MWFMCZWMLLCBJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(1-Naphthyl)hydroxylamine: is an organic compound with the molecular formula C10H9NO It is a derivative of hydroxylamine where the hydroxyl group is substituted with a naphthyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: O-(1-Naphthyl)hydroxylamine can undergo oxidation reactions, often resulting in the formation of naphthoquinone derivatives.

    Reduction: This compound can be reduced to form naphthylamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthylamine derivatives.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: O-(1-Naphthyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive hydroxylamine group.

Medicine:

    Pharmaceutical Research: This compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

    Material Science: this compound is used in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of O-(1-Naphthyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biochemical studies or nucleophilic attack in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

    2-Naphthylhydroxylamine: Similar in structure but with the hydroxylamine group attached to the second position of the naphthalene ring.

    Hydroxylamine-O-sulfonic acid: A derivative where the hydroxylamine group is protected by a sulfonic acid group.

    2,4-Dinitrophenylhydroxylamine: Contains nitro groups that enhance its electrophilic properties.

Uniqueness: O-(1-Naphthyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Eigenschaften

Molekularformel

C10H9NO

Molekulargewicht

159.18 g/mol

IUPAC-Name

O-naphthalen-1-ylhydroxylamine

InChI

InChI=1S/C10H9NO/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2

InChI-Schlüssel

MWFMCZWMLLCBJH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2ON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.